molecular formula C16H18O4 B14246207 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol CAS No. 439900-95-5

3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol

Cat. No.: B14246207
CAS No.: 439900-95-5
M. Wt: 274.31 g/mol
InChI Key: RSTDNUBRTQLVBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol typically involves the reaction of (3-(benzyloxy)-5-methoxyphenyl)methanol with 3-benzyloxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting product is then subjected to hydrogenation to remove the benzyl protecting groups, yielding the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as focal adhesion kinase (FAK). By inhibiting FAK, the compound can disrupt signaling pathways that are crucial for cancer cell migration and invasion. This inhibition leads to reduced cancer cell proliferation and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol apart from similar compounds is its dual hydroxyl and methoxy functional groups, which contribute to its unique biological activities and chemical reactivity. Its ability to inhibit focal adhesion kinase specifically makes it a promising candidate for cancer research and therapeutic applications .

Properties

CAS No.

439900-95-5

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol

InChI

InChI=1S/C16H18O4/c1-19-14-9-11(8-13(17)10-14)6-7-12-4-3-5-15(18)16(12)20-2/h3-5,8-10,17-18H,6-7H2,1-2H3

InChI Key

RSTDNUBRTQLVBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)CCC2=C(C(=CC=C2)O)OC

Origin of Product

United States

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